molecular formula C17H13FN2O2 B11832975 3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid

3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid

Cat. No.: B11832975
M. Wt: 296.29 g/mol
InChI Key: DVLPYAKMYWRVLD-CMDGGOBGSA-N
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Description

3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that features a unique structure combining a fluorophenyl group, an imidazo[1,2-a]pyridine ring, and an acrylic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its combination of a fluorophenyl group, an imidazo[1,2-a]pyridine ring, and an acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

(E)-3-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H13FN2O2/c1-11-3-2-10-20-14(8-9-15(21)22)16(19-17(11)20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)/b9-8+

InChI Key

DVLPYAKMYWRVLD-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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